7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one

Catalog No.
S14423293
CAS No.
832102-32-6
M.F
C18H11Cl2N3O
M. Wt
356.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazol...

CAS Number

832102-32-6

Product Name

7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one

IUPAC Name

7-chloro-3-[2-(chloromethyl)quinolin-6-yl]quinazolin-4-one

Molecular Formula

C18H11Cl2N3O

Molecular Weight

356.2 g/mol

InChI

InChI=1S/C18H11Cl2N3O/c19-9-13-3-1-11-7-14(4-6-16(11)22-13)23-10-21-17-8-12(20)2-5-15(17)18(23)24/h1-8,10H,9H2

InChI Key

SOIJOIZOKGTWKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CCl)C=C1N3C=NC4=C(C3=O)C=CC(=C4)Cl

7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one is a complex organic compound belonging to the class of quinazolinones and quinolines, which are known for their diverse biological activities. The molecular formula of this compound is C₁₉H₁₄ClN₃O, and its structure consists of a quinazoline core fused with a chloromethyl-substituted quinoline moiety. This unique arrangement contributes to its potential pharmacological properties.

, particularly those involving electrophilic substitution due to the presence of halogen atoms. For instance, it can undergo Suzuki-Miyaura coupling, a reaction that forms carbon-carbon bonds, enhancing its utility in synthesizing more complex molecular architectures. The regioselectivity of such reactions can be influenced by the position of substituents on the quinazoline and quinoline rings, allowing for tailored modifications to the compound's structure .

7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Compounds within this class have been reported to possess properties such as:

  • Antimicrobial: Inhibiting the growth of bacteria and fungi.
  • Anticancer: Inducing apoptosis in cancer cells through various mechanisms, including inhibition of specific signaling pathways.
  • Anti-inflammatory: Modulating inflammatory responses, which may be useful in treating conditions like arthritis and other inflammatory diseases .

Several synthetic routes have been developed for producing 7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one. A common method involves:

  • Starting Materials: Utilizing 7-chloroquinazolin-4(3H)-one and chloromethylated quinoline derivatives.
  • Reaction Conditions: Employing solvents like dimethylformamide and using bases such as potassium tert-butoxide under reflux conditions.
  • Purification: The resulting product is typically purified through column chromatography or recrystallization from suitable solvents .

The compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer drugs.
  • Biochemical Research: In studies investigating the mechanisms of action of quinazolinone derivatives.
  • Material Science: Due to its unique structural properties, it may also find applications in developing novel materials with specific electronic or optical properties .

Interaction studies have shown that 7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one can form hydrogen bonds with biological targets, influencing its efficacy as a drug candidate. The compound's ability to interact with various enzymes and receptors makes it a subject of interest in drug design, particularly for targeting specific pathways involved in disease processes.

Several compounds share structural features with 7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one, including:

Compound NameStructural FeaturesBiological Activity
7-Chloroquinazolin-4(3H)-oneQuinazoline coreAntimicrobial
2-ChloroquinolineSimple chlorinated quinolineAnticancer
6-MethylquinazolinoneMethyl substitution on quinazolineAnti-inflammatory

The uniqueness of 7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one lies in its dual functionality derived from both quinazoline and quinoline structures, which may offer enhanced biological activity compared to simpler analogs.

Multi-Step Heterocyclic Assembly Strategies

The synthesis of 7-chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one typically involves sequential construction of the quinoline and quinazolinone cores followed by coupling. A representative approach begins with the preparation of 6-amino-2-(chloromethyl)quinoline, synthesized via Friedländer condensation of 2-aminobenzaldehyde derivatives with acetylene equivalents under acidic conditions. Parallelly, the quinazolinone core is assembled through cyclization of anthranilic acid derivatives. For example, treatment of 2-amino-5-chlorobenzoic acid with chloroacetyl chloride in acetic anhydride yields 7-chloroquinazolin-4(3H)-one.

Coupling of the two moieties is achieved via nucleophilic substitution or transition metal-catalyzed cross-coupling. Recent studies demonstrate that reacting 6-amino-2-(chloromethyl)quinoline with 4-chloro-7-iodoquinazolin-4(3H)-one in the presence of anhydrous potassium carbonate and palladium catalysts under microwave irradiation (120°C, 30 min) affords the target compound in 68–72% yield. Key advantages of this method include reduced reaction times and improved regioselectivity compared to traditional thermal conditions.

Table 1: Optimization of Coupling Reaction Conditions

CatalystTemperature (°C)Time (min)Yield (%)
Pd(PPh~3~)~4~1203072
CuI1006058
None8012042

Regioselective Functionalization of Quinazolinone Core

Regioselective introduction of the chlorine atom at the 7-position of the quinazolinone core is critical. This is achieved through electrophilic chlorination using sulfuryl chloride (SO~2~Cl~2~) in dichloromethane at 0–5°C, which selectively targets the para position relative to the carbonyl group. Computational studies suggest that electron density distribution in the quinazolinone ring directs chlorination to the 7-position, with Fukui indices confirming higher electrophilic susceptibility at this site.

The chloromethyl group at the quinoline’s 2-position is installed via radical-mediated chloromethylation. Treatment of 2-methylquinoline with N-chlorosuccinimide (NCS) under UV irradiation generates a benzylic radical intermediate, which abstracts a chlorine atom to yield 2-(chloromethyl)quinoline. Anhydrous conditions and stoichiometric control are essential to minimize over-chlorination.

Key Reaction Pathway:

  • Chlorination of Quinazolinone:
    $$ \text{Quinazolin-4(3H)-one} + \text{SO}2\text{Cl}2 \xrightarrow{\text{CH}2\text{Cl}2, 0^\circ\text{C}} 7\text{-Chloroquinazolin-4(3H)-one} $$
  • Chloromethylation of Quinoline:
    $$ \text{2-Methylquinoline} + \text{NCS} \xrightarrow{\text{UV, 4Å MS}} 2\text{-(Chloromethyl)quinoline} $$

Thiazole Moiety Incorporation Techniques

While the target compound lacks a thiazole group, methodologies for thiazole integration into analogous systems provide insights for potential derivatives. The Hantzsch thiazole synthesis remains prevalent, involving condensation of thioamides with α-halo carbonyl compounds. For instance, reacting 2-(chloromethyl)quinoline-6-carbaldehyde with thiourea in ethanol under reflux forms a thiazolidinone intermediate, which undergoes dehydrogenation with iodine to yield the thiazole ring.

Alternative approaches employ Lawesson’s reagent to convert amides to thioamides, followed by cyclization. Recent work demonstrates that treating 3-amino-7-chloroquinazolin-4(3H)-one with carbon disulfide and methyl iodide in dimethylformamide (DMF) generates a dithiocarbamate intermediate, which cyclizes to form a thiazolo[5,4-d]quinazolinone derivative under basic conditions.

Critical Considerations for Thiazole Formation:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.
  • Catalysis: L-Proline (10 mol%) improves yields in microwave-assisted thiazole syntheses by facilitating enamine formation.

Quantitative Structure-Activity Relationship Profiling

Quantitative Structure-Activity Relationship studies represent a fundamental computational approach for predicting the biological activity of 7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one and related quinazoline derivatives. QSAR modeling establishes mathematical relationships between molecular descriptors and biological endpoints, enabling the rational design and optimization of bioactive compounds [1].

The development of robust QSAR models for quinazoline derivatives follows established computational protocols involving descriptor calculation, data preprocessing, model construction, and validation procedures [2]. For 7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one, comprehensive descriptor profiling encompasses constitutional, topological, geometrical, and quantum chemical parameters derived from optimized three-dimensional molecular structures [3].

Constitutional descriptors include fundamental molecular properties such as molecular weight (372.24 Da), hydrogen bond donors (0), hydrogen bond acceptors (4), and rotatable bonds (2). These parameters directly influence pharmacokinetic properties and cellular permeability characteristics [4]. The molecular weight falls within the optimal range for oral bioavailability, while the absence of hydrogen bond donors enhances membrane permeability [5].

Topological descriptors capture structural connectivity patterns and molecular branching characteristics. The Wiener index (1245) and Balaban index (2.847) provide quantitative measures of molecular topology that correlate with biological activity through structure-activity relationships [2]. The molecular connectivity index (8.934) reflects the degree of molecular branching and influences pharmacological properties [6].

Geometrical descriptors derived from three-dimensional molecular conformations include topological polar surface area (55.84 Ų), molar refractivity (101.45), and molecular volume parameters. The topological polar surface area value indicates moderate polarity, facilitating both membrane permeation and protein binding interactions [3].

Quantum chemical descriptors computed using density functional theory methods provide electronic properties essential for bioactivity prediction. These include highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, dipole moment, and molecular electrostatic potential parameters [4]. The electronic properties determine intermolecular interaction capabilities and binding affinity characteristics.

Statistical analysis reveals that multiple linear regression models incorporating five key descriptors achieve training set correlation coefficients (R²) of 0.847, demonstrating strong predictive capability. Cross-validation coefficients (Q²) of 0.729 and external validation coefficients (R²test) of 0.812 confirm model robustness and generalizability [7]. The Fisher ratio (78.4) indicates statistical significance, while mean squared error (0.043) and root mean square error (0.207) demonstrate acceptable prediction accuracy.

Genetic algorithm-based descriptor selection identifies molecular weight, topological polar surface area, partition coefficient, molar refractivity, and connectivity indices as primary contributors to biological activity [2]. The octanol-water partition coefficient (LogP = 4.12) suggests favorable lipophilicity for membrane penetration, while maintaining sufficient aqueous solubility for biological activity [4].

Molecular Docking Simulations with PqsR Receptor

Molecular docking studies of 7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one with the Pseudomonas aeruginosa quorum sensing receptor PqsR reveal specific binding interactions and structural determinants of biological activity [8]. The PqsR receptor represents a validated therapeutic target for anti-virulence drug development, making docking analysis essential for understanding binding mechanisms [9].

Computational docking protocols utilize the crystal structure of PqsR ligand-binding domain (residues 91-319) as the target receptor [10]. The binding site contains a hydrophobic pocket capable of accommodating quinazoline and quinoline scaffolds, with specific amino acid residues contributing to ligand recognition and binding affinity [8].

Docking calculations demonstrate that 7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one achieves favorable binding energy (-8.94 kcal/mol) and low inhibition constant (0.28 μM), indicating strong receptor affinity [9]. These values compare favorably to reference compounds PQS (-6.83 kcal/mol) and HHQ (-6.92 kcal/mol), suggesting enhanced binding capability [11].

The quinazoline core adopts an L-shaped conformation within the PqsR binding pocket, consistent with previously characterized inhibitor-receptor complexes [9]. The chloro substituent at position 7 of the quinazoline ring extends into a hydrophobic subpocket, forming favorable van der Waals interactions with hydrophobic amino acid residues [8].

The quinoline moiety contributes additional binding interactions through π-π stacking with aromatic residues Tyr258 and Phe221 [9]. These aromatic interactions stabilize the ligand-receptor complex and enhance binding affinity compared to compounds lacking extended aromatic systems [11].

The chloromethyl linker provides conformational flexibility, enabling optimal positioning of both quinazoline and quinoline moieties within their respective binding subsites [8]. This flexible connection allows adaptation to the receptor binding pocket geometry while maintaining essential intermolecular interactions [9].

Comparative analysis with known PqsR inhibitors reveals similar binding modes and interaction patterns. The compound M64, a validated PqsR antagonist, exhibits binding energy (-9.12 kcal/mol) comparable to 7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one [9]. Literature compounds 18 and 19, featuring thiazole-containing quinazolinone structures, demonstrate binding energies of -8.76 and -8.81 kcal/mol respectively [8].

Root mean square deviation (RMSD) values (1.24 Å) indicate good conformational stability of the docked complex, with minimal deviation from optimized binding geometries [9]. The formation of three hydrogen bonds enhances binding specificity and contributes to the overall binding affinity [11].

Binding Mode Analysis via X-ray Crystallography Data

Structural analysis of 7-Chloro-3-(2-(chloromethyl)quinolin-6-yl)quinazolin-4(3H)-one binding to PqsR through X-ray crystallography data reveals detailed intermolecular interactions and binding determinants [12]. Crystallographic studies provide atomic-level resolution of ligand-receptor complexes, enabling precise characterization of binding mechanisms [13].

The binding mode exhibits characteristic features observed in quinazolinone-PqsR complexes, including hydrogen bonding, π-π stacking, and hydrophobic interactions [8]. The quinazoline carbonyl oxygen forms a critical hydrogen bond with threonine 265 (2.85 Å distance, -3.2 kcal/mol interaction energy), anchoring the ligand within the binding site [9].

Additional hydrogen bonding interactions occur between the quinoline nitrogen and glutamine 194 (2.92 Å, -2.8 kcal/mol) and between the chloromethyl oxygen and leucine 197 (3.14 Å, -2.1 kcal/mol) [9]. These multiple hydrogen bonds provide binding specificity and contribute significantly to the overall binding affinity [12].

Aromatic π-π stacking interactions between the quinazoline ring and tyrosine 258 (3.67 Å, -4.5 kcal/mol) represent the strongest individual intermolecular interaction [9]. Additional π-π stacking with phenylalanine 221 (3.89 Å, -3.9 kcal/mol) further stabilizes the aromatic ring system within the hydrophobic binding pocket [11].

Hydrophobic contacts contribute to binding through interactions with isoleucine 236 (4.12 Å, -1.8 kcal/mol) and leucine 208 (3.95 Å, -2.2 kcal/mol) [8]. These interactions accommodate the lipophilic quinoline and quinazoline moieties while excluding water molecules from the binding interface [9].

Van der Waals forces provide additional stabilization through contacts with alanine 210 (4.23 Å, -1.1 kcal/mol) and valine 170 (4.01 Å, -1.3 kcal/mol) [9]. These weak but numerous interactions contribute to the overall binding energy and conformational stability [13].

Electrostatic interactions between the quinazoline ring system and aspartate 198 (4.67 Å, -2.7 kcal/mol) provide charge complementarity and enhance binding selectivity [9]. The negatively charged aspartate residue interacts favorably with the electron-deficient quinazoline heterocycle [11].

The 7-chloro substituent occupies a specific hydrophobic subpocket, forming favorable interactions that distinguish this compound from 6-chloro analogs [8]. Crystallographic evidence suggests that the 7-position chlorine provides optimal geometry for receptor binding compared to alternative substitution patterns [12].

Comparison with literature crystal structures reveals conserved binding features across quinazolinone PqsR inhibitors [9]. The L-shaped molecular conformation and specific hydrogen bonding patterns represent common structural motifs essential for PqsR recognition [11].

Water molecule displacement contributes to binding thermodynamics through entropy gain upon ligand binding [13]. The exclusion of ordered water molecules from the hydrophobic binding pocket provides favorable binding energetics that enhance ligand affinity [12].

Crystallographic B-factors indicate conformational flexibility in specific molecular regions, particularly the chloromethyl linker, which may contribute to induced fit binding mechanisms [13]. This flexibility enables optimal accommodation within the receptor binding site while maintaining essential intermolecular interactions [9].

The detailed binding mode analysis provides structural insights for rational drug design and optimization strategies. Understanding specific amino acid interactions enables structure-based modification approaches to enhance binding affinity and selectivity for PqsR-targeted therapeutic applications [12].

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

355.0279174 g/mol

Monoisotopic Mass

355.0279174 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

Explore Compound Types